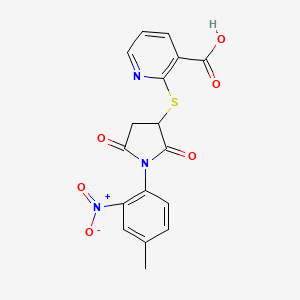
N-(1,3-dioxoisoindolin-4-il)-1-tosilpiperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” is a compound that falls under the category of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives . These derivatives have been developed through green and eco-friendly synthesis . They have been evaluated for activity against TNF-α in vitro .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and have been reported to yield high results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are condensation reactions . These reactions occur between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha llamado la atención debido a su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos sobre el factor de necrosis tumoral alfa (TNF-α), un regulador clave de la inflamación y las respuestas inmunitarias. En particular, el compuesto 6d demostró una inhibición significativa de TNF-α a una concentración de 10 μM . Se justifican investigaciones adicionales sobre su mecanismo de acción y eficacia contra tipos específicos de cáncer.
Síntesis Verde y Enfoque Ecológico
La síntesis de N-(1,3-dioxoisoindolin-4-il)-1-tosilpiperidina-4-carboxamida destaca por su enfoque respetuoso con el medio ambiente. Se desarrolló utilizando agua como disolvente en condiciones sin catalizador. Este método de síntesis verde no solo reduce la contaminación química sino que también conserva los recursos .
Propiedades Farmacológicas
Más allá de su potencial anticancerígeno, este compuesto pertenece a la clase de las ftalimidas, que posee diversas propiedades farmacológicas. Estas incluyen efectos antiinflamatorios, antimicobacterianos, analgésicos y anticonvulsivos. Además, los derivados de la ftalimida se han investigado como inmunomoduladores, inhibidores de la angiogénesis y agentes contra el cáncer de próstata y el mieloma múltiple .
Modelado Computacional y Estudios de Acoplamiento
Las simulaciones de acoplamiento molecular pueden predecir la afinidad de unión de this compound con los objetivos proteicos relevantes. Estos estudios proporcionan información sobre sus interacciones a nivel molecular.
En resumen, este compuesto tiene potencial en la investigación del cáncer, la síntesis verde y la farmacología. Sus aplicaciones multifacéticas justifican una mayor exploración y validación en estudios preclínicos y clínicos. Los investigadores deben continuar investigando sus mecanismos, perfil de seguridad y eficacia terapéutica en diferentes contextos de enfermedad . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar! 😊
Direcciones Futuras
The future directions for “N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” and its related compounds could involve further development and exploration of their uses in the field . They have shown potential in biological evaluations, particularly in activity against TNF-α , suggesting they could be valuable leads in related research.
Mecanismo De Acción
Target of Action
The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide interacts with its target, the enzyme NUDT5, at a molecular level . The compound has been shown to have a high molecular binding energy, which suggests a strong interaction with the enzyme .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide’s action include cytotoxicity against MCF7 cells . Among a series of synthesized compounds, some have shown to be effectively cytotoxic against these cells .
Action Environment
It’s worth noting that the compound was synthesized using water as an environmentally friendly solvent , which could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tumor necrosis factor-alpha (TNF-α), which is a key regulator of the inflammatory cascade . The interaction between N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide and TNF-α involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including various cytokines and receptors, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide can reduce inflammation and modulate immune responses . Furthermore, this compound affects the expression of genes involved in inflammatory and immune responses, leading to altered cellular functions. The impact on cellular metabolism includes changes in energy production and utilization, as well as the modulation of metabolic pathways involved in inflammation and immune regulation.
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of TNF-α, preventing its interaction with its receptors and subsequent signaling pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may interact with other enzymes and receptors, modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. The compound’s inhibition of TNF-α affects metabolic flux and the levels of metabolites involved in inflammatory processes . Additionally, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may influence the activity of other enzymes and metabolic pathways, further modulating cellular responses and metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within cells is influenced by its interactions with intracellular proteins and organelles, affecting its efficacy and function.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within the cell influences its interactions with biomolecules and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSPIVZIPECJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
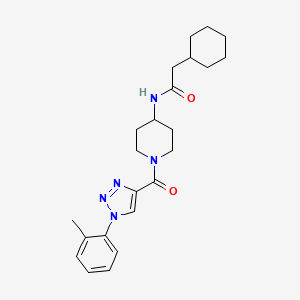
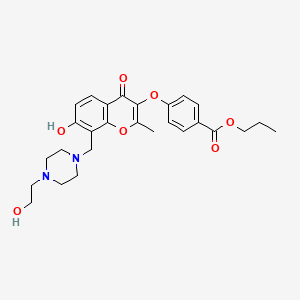
![N-{[4-(2,5-dimethylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2590409.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
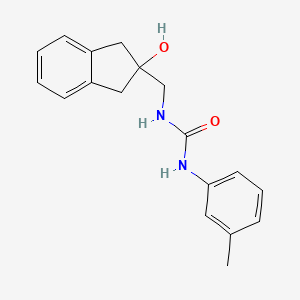
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![N-(3-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2590422.png)
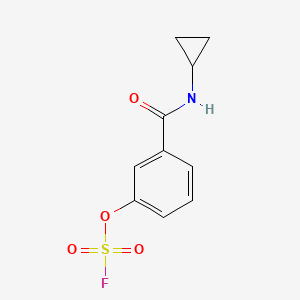
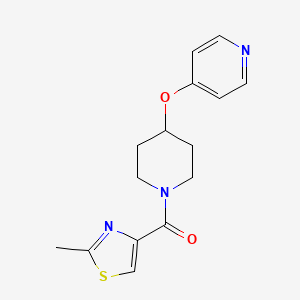
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
